molecular formula C12H13NO2 B15319912 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile

1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile

Cat. No.: B15319912
M. Wt: 203.24 g/mol
InChI Key: QWNWYTMQJVXODJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxy and methoxy phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable nitrile source in the presence of a base can lead to the formation of the desired cyclobutane derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-amine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The nitrile group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a cyclobutane ring.

    1-(4-Hydroxy-3-methoxyphenyl)ethanone: Contains an ethanone group, making it less sterically hindered.

    1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Features a propane diol structure, offering different reactivity.

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-15-11-7-9(3-4-10(11)14)12(8-13)5-2-6-12/h3-4,7,14H,2,5-6H2,1H3

InChI Key

QWNWYTMQJVXODJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)O

Origin of Product

United States

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